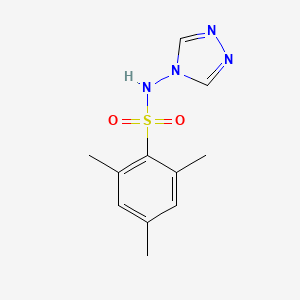
2,4,6-trimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a 1,2,4-triazole ring. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2,4,6-trimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide core.
Attachment of the 1,2,4-Triazole Ring: The sulfonamide intermediate is then reacted with a triazole derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimizing temperature and pressure: Ensuring the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-TRIMETHYLBENZENESULFONAMIDE: Lacks the triazole ring, making it less versatile in certain reactions.
N-(4H-1,2,4-TRIAZOL-4-YL)-BENZENESULFONAMIDE: Lacks the methyl groups, potentially affecting its reactivity and biological activity.
Uniqueness
2,4,6-TRIMETHYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the presence of both the triazole ring and the methyl-substituted benzene ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O2S |
|---|---|
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-9(2)11(10(3)5-8)18(16,17)14-15-6-12-13-7-15/h4-7,14H,1-3H3 |
Clave InChI |
PFFIRTAFBDIMPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN2C=NN=C2)C |
Solubilidad |
26 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















